N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is a synthetic aromatic amine derivative characterized by a phenoxyethyl backbone substituted with two chlorine atoms at the 2- and 4-positions of the phenyl ring. While its exact applications remain under investigation, structural analogs suggest roles in agrochemical or pharmaceutical research, particularly as a synthetic auxin-like compound or enzyme modulator .
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-13(2)12-23-18-6-4-3-5-16(18)21-9-10-22-17-8-7-14(19)11-15(17)20/h3-8,11,13,21H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXZVCHTYMDQST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylamine to form an intermediate, which is then reacted with isobutoxyaniline. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is essential for monitoring the reaction progress and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is primarily utilized in medicinal chemistry for its potential therapeutic properties. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. The compound's structure allows it to interact with biological systems effectively, making it valuable in drug development.
Case Study: Anticancer Research
Recent studies have investigated the anticancer properties of derivatives of this compound. Research indicates that certain modifications can enhance its efficacy against specific cancer cell lines. For example, derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further exploration .
Environmental Science
The compound is also significant in environmental studies, particularly concerning its role as a herbicide. Its active component, 2,4-Dichlorophenoxyacetic acid (2,4-D), is widely used in agricultural practices to control broadleaf weeds without harming grass crops.
In agriculture, this compound is integrated into formulations designed for weed management. Its selective herbicidal properties make it suitable for use in various crops.
Application Techniques
The compound can be applied via several methods:
- Foliar Spray : Effective for controlling weeds post-emergence.
- Soil Application : Used to prevent weed seed germination.
Case Study: Crop Yield Improvement
Field trials have demonstrated that the application of formulations containing this compound significantly improves crop yields by reducing competition from weeds .
Toxicological Profile Overview
- Acute Toxicity : Harmful if ingested.
- Chronic Effects : Potential long-term health effects include endocrine disruption and neurotoxicity.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Chlorination vs. Methylation: The 2,4-dichloro substitution in the target compound enhances electrophilicity and receptor-binding affinity compared to methylated analogs like N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline .
- Backbone Flexibility : The ethyl linker in the target compound may improve membrane permeability relative to rigid pyridine-based structures (e.g., picloram) .
- Aniline Substitution : The 2-isobutoxy group in the target compound likely reduces metabolic degradation compared to unsubstituted anilines, as seen in auxin transport inhibitors like WH7 .
Functional Comparisons
Herbicidal Activity
- Target Compound: Hypothesized to act as a synthetic auxin agonist due to structural similarity to 2,4-D.
- 2,4-D : Induces uncontrolled growth in dicots via disruption of ethylene synthesis. The target compound’s lack of a carboxylic acid group may limit this mechanism .
- Picloram : Persistent soil activity due to stability; the target compound’s isobutoxy group may enhance biodegradability .
Pharmacological Potential
- Enzyme Inhibition : Analogous to WH7 (a triazole-containing auxin transport inhibitor), the target compound’s aniline group could inhibit cytochrome P450 enzymes or auxin efflux carriers, though experimental validation is lacking .
Biological Activity
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of herbicides and their effects on living organisms. This compound is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide known for its capacity to induce uncontrolled growth in plants. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula and structural characteristics. Its structure incorporates a dichlorophenoxy group, which is significant in its herbicidal activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18Cl2N |
| Molecular Weight | 303.22 g/mol |
| IUPAC Name | This compound |
Herbicidal Effects
This compound exhibits herbicidal properties similar to those of 2,4-D. The mode of action involves acting as a synthetic auxin, leading to uncontrolled growth in susceptible plants. This mechanism results in symptoms such as:
- Stem Curling
- Leaf Wilting
- Plant Death
Toxicological Studies
Research has shown that compounds related to 2,4-D can have significant toxicological effects on various biological systems. A study focusing on the effects of 2,4-D on isolated rat liver mitochondria demonstrated that exposure could disrupt mitochondrial function and integrity. Key findings include:
- Impact on ATP Levels : Concentration-dependent effects on ATP levels were observed.
- Membrane Integrity : Both isolated and formulated 2,4-D affected mitochondrial membrane integrity.
These findings suggest that this compound may similarly disrupt cellular functions at the mitochondrial level .
Case Studies
- Acute Poisoning Incidents : A case study reported severe poisoning from 2,4-D ingestion in a young female farmer in Ethiopia. Symptoms included loss of consciousness and renal failure due to rhabdomyolysis after ingestion of the herbicide. Despite medical intervention, the patient succumbed to complications related to acute kidney injury .
- Biomonitoring Studies : A study measuring urinary concentrations of 2,4-D among farm families showed significant exposure levels post-application. The median urine concentrations indicated systemic absorption and highlighted potential health risks for individuals involved in agricultural practices .
Comparative Toxicity
Research comparing the toxicity of this compound with other herbicides indicates that while it shares similar mechanisms with 2,4-D, variations in formulation can influence toxicity levels. For instance:
- Formulated Products vs. Isolated Compounds : Formulated products showed toxicity at lower concentrations regarding membrane interactions compared to isolated compounds .
Environmental Impact
The environmental persistence of 2,4-D and its derivatives raises concerns about their long-term ecological effects. Studies indicate that these compounds can accumulate in soil and water systems, potentially affecting non-target organisms and disrupting local ecosystems.
Q & A
Q. What are the standard synthetic routes for N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 2-isobutoxyaniline with 2-(2,4-dichlorophenoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Yields (typically 60–75%) can be improved by optimizing stoichiometry, using catalytic phase-transfer agents, or employing microwave-assisted synthesis to reduce reaction time. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : and NMR (in CDCl₃ or DMSO-d₆) resolve the aromatic protons (δ 6.8–7.4 ppm), isobutoxy group (δ 1.0–1.2 ppm for CH₃), and ethyl linker (δ 3.4–4.2 ppm for CH₂) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions in solid-state structures .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Initial assays include:
- Herbicidal activity : Arabidopsis root growth inhibition assays at 1–100 µM concentrations, comparing effects to synthetic auxins like 2,4-D .
- Enzyme inhibition : COX-2 inhibition assays using fluorometric or colorimetric substrates (e.g., Molecular Probes’ EnzChek® kits), with IC₅₀ calculations .
Advanced Research Questions
Q. How should experimental designs account for potential auxin-like signaling mechanisms in plant models?
To evaluate auxin pathway interactions:
- Use transgenic Arabidopsis lines (e.g., DR5::GUS) to visualize auxin response localization.
- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated plants, focusing on auxin-responsive genes (e.g., IAA19, SAUR) .
- Include controls with 2,4-D and auxin transport inhibitors (e.g., NPA) to isolate mechanism-specific effects.
Q. How can contradictions in bioactivity data (e.g., COX-2 inhibition vs. in vivo efficacy) be resolved?
Discrepancies often arise from:
- Assay conditions : Validate enzyme inhibition results across multiple pH levels (5.5–7.4) and co-factor concentrations.
- Cell permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways.
- Impurities : Quantify purity via HPLC (C18 column, acetonitrile/water gradient) and correlate with bioactivity trends .
Q. What computational strategies are recommended to model the compound’s interaction with target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to simulate binding to COX-2 (PDB: 5KIR). Prioritize docking poses with hydrogen bonds to Arg120/Tyr355 and hydrophobic interactions with the 2,4-dichlorophenoxy group .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
